2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a synthetic organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves the reaction of allyl isothiocyanate with N-phenylglycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Including recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for substitution reactions involving the allyl group.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From substitution reactions involving the allyl group.
Scientific Research Applications
2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The allyl group may also play a role in binding to target molecules, enhancing the compound’s efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(o-tolyl)acetamide
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide
Uniqueness
2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide stands out due to its specific phenylacetamide moiety, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-8-16-13(18)11(20-14(16)19)9-12(17)15-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTDNRUKTACVGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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